Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
Overview
Description
Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a chemical compound that features a benzyl group attached to an acrylate moiety, which is further substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate typically involves the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde: This intermediate can be synthesized through the chlorination and trifluoromethylation of 2-pyridinecarboxaldehyde.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with benzyl acrylate in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The acrylate moiety can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-[3-chloro-2-pyridinyl]acrylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Benzyl 3-[3-trifluoromethyl-2-pyridinyl]acrylate: Lacks the chloro group, affecting its reactivity and interactions.
Benzyl 3-[2-pyridinyl]acrylate: Lacks both the chloro and trifluoromethyl groups, making it less reactive and potentially less bioactive.
Uniqueness
The presence of both chloro and trifluoromethyl groups in Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO2/c17-13-8-12(16(18,19)20)9-21-14(13)6-7-15(22)23-10-11-4-2-1-3-5-11/h1-9H,10H2/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFAEOWNLJZHKN-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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